molecular formula C12H10N4O4S2 B2932369 methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034450-01-4

methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2932369
CAS RN: 2034450-01-4
M. Wt: 338.36
InChI Key: DPKYVMJNJQAUGW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . Compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in bearing an EDG in the same position .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They exhibit good solid-state emission intensities .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

For instance, pyrazolo[1,5-a]pyrimidines have been shown to inhibit CDK2, thereby altering cell cycle progression .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. For instance, inhibition of CDK2 can affect the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Result of Action

The compound’s action at the molecular and cellular level could lead to changes in cell behavior. For instance, if the compound inhibits CDK2, it could lead to cell cycle arrest and potentially induce apoptosis .

properties

IUPAC Name

methyl 3-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S2/c1-20-12(17)11-9(3-5-21-11)22(18,19)15-8-6-13-10-2-4-14-16(10)7-8/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKYVMJNJQAUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate

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